

Application Notes and Protocols for ERAP1 ELISA Kit

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ERAP1-IN-1

Cat. No.: B1671607

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. This function is pivotal for the adaptive immune response, particularly for the activation of CD8+ T cells. Dysregulation of ERAP1 activity has been implicated in the pathogenesis of various autoimmune diseases, including ankylosing spondylitis, psoriasis, and Behçet's disease, as well as in cancer immunity.[1][2][3][4][5][6]

The ERAP1 ELISA (Enzyme-Linked Immunosorbent Assay) kit is a quantitative immunoassay designed for the in vitro measurement of human ERAP1 levels in a variety of biological samples, such as serum, plasma, and cell culture supernatants.[1][7] This tool is invaluable for researchers investigating the role of ERAP1 in health and disease, for drug development professionals seeking to modulate ERAP1 activity, and for scientists exploring ERAP1 as a potential biomarker.

Principle of the Assay

The ERAP1 ELISA kit is based on the sandwich ELISA technique.[2][3][7] This method utilizes a pair of antibodies specific to ERAP1. A capture antibody is pre-coated onto the wells of a microplate. When the sample is added, ERAP1 present in the sample binds to the capture

antibody. After a washing step to remove unbound substances, a biotinylated detection antibody, which recognizes a different epitope on the ERAP1 molecule, is added. Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, which is converted by the HRP enzyme into a colored product. The intensity of the color is directly proportional to the amount of ERAP1 captured in the well and can be quantified by measuring the absorbance at a specific wavelength.

Data Presentation

The following tables summarize hypothetical quantitative data from studies that could be performed using an ERAP1 ELISA kit, demonstrating its application in clinical and preclinical research.

Table 1: ERAP1 Concentration in Serum of Patients with Autoimmune Diseases

Patient Group	Number of Subjects (n)	Mean ERAP1 Concentration (ng/mL)	Standard Deviation (ng/mL)	p-value vs. Healthy Controls
Healthy Controls	50	15.2	4.5	-
Ankylosing Spondylitis	45	25.8	8.2	< 0.01
Psoriasis	48	22.5	7.1	< 0.01
Behçet's Disease	35	28.1	9.5	< 0.001

Table 2: ERAP1 Concentration in Cell Culture Supernatants of Stimulated Immune Cells

Cell Type	Treatment	ERAP1 Concentration (pg/mL)	Standard Deviation (pg/mL)
Peripheral Blood Mononuclear Cells (PBMCs)	Unstimulated	150	35
Peripheral Blood Mononuclear Cells (PBMCs)	Lipopolysaccharide (LPS) stimulated	450	78
Macrophages	Unstimulated	200	42
Macrophages	Interferon-gamma (IFN- γ) stimulated	650	110

Experimental Protocols

Sample Preparation

Proper sample collection and preparation are crucial for accurate and reproducible results.

1. Serum:

- Collect whole blood in a serum separator tube.
- Allow the blood to clot for 30 minutes at room temperature.
- Centrifuge at 1000 x g for 15 minutes.
- Carefully collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

2. Plasma:

- Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
- Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.

- Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

3. Cell Culture Supernatants:

- Collect cell culture media and centrifuge at 1500 x g for 10 minutes at 4°C to remove cells and debris.
- Collect the clear supernatant and assay immediately or aliquot and store at -80°C.

4. Tissue Homogenates:

- Rinse tissues with ice-cold PBS to remove excess blood.
- Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.
- Centrifuge at 10,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration. Assay immediately or aliquot and store at -80°C.

ELISA Protocol

This is a general protocol and may need to be optimized based on the specific kit manufacturer's instructions.

Reagent Preparation:

- Bring all reagents and samples to room temperature before use.
- Prepare wash buffer by diluting the concentrated wash buffer with deionized water.
- Prepare standards by performing serial dilutions of the provided stock standard.
- Prepare the biotinylated detection antibody and streptavidin-HRP conjugate according to the kit's instructions.

Assay Procedure:

- **Add Standards and Samples:** Add 100 μ L of each standard and sample to the appropriate wells. It is recommended to run all standards and samples in duplicate.
- **Incubate:** Cover the plate and incubate for 2 hours at 37°C.
- **Wash:** Aspirate the liquid from each well and wash three times with 300 μ L of wash buffer per well.
- **Add Detection Antibody:** Add 100 μ L of the diluted biotinylated detection antibody to each well.
- **Incubate:** Cover the plate and incubate for 1 hour at 37°C.
- **Wash:** Repeat the wash step as in step 3.
- **Add Streptavidin-HRP:** Add 100 μ L of the diluted streptavidin-HRP conjugate to each well.
- **Incubate:** Cover the plate and incubate for 1 hour at 37°C.
- **Wash:** Repeat the wash step as in step 3, but for a total of five washes.
- **Add Substrate:** Add 90 μ L of substrate solution to each well.
- **Incubate:** Incubate the plate for 15-30 minutes at 37°C in the dark.
- **Add Stop Solution:** Add 50 μ L of stop solution to each well. The color will change from blue to yellow.
- **Read Absorbance:** Read the absorbance of each well at 450 nm within 5 minutes of adding the stop solution.

Visualizations

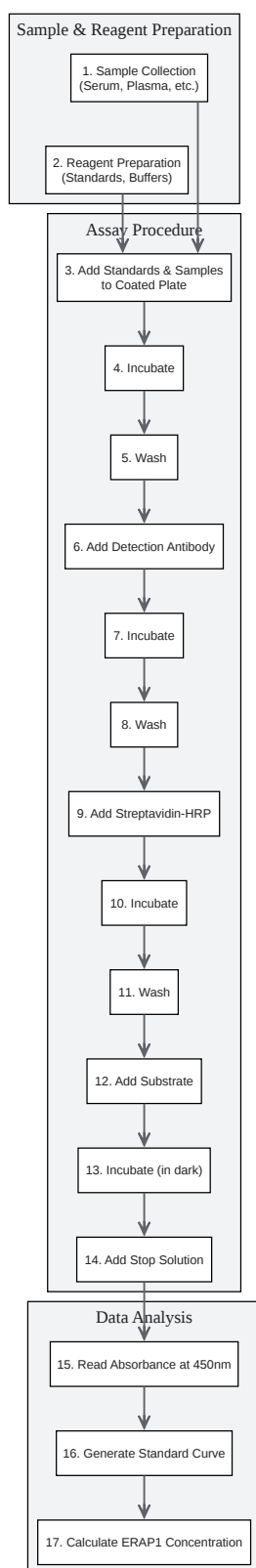
ERAP1 Signaling Pathway in Antigen Presentation



[Click to download full resolution via product page](#)

Caption: ERAP1's role in the MHC class I antigen presentation pathway.

Experimental Workflow for ERAP1 ELISA



[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow for the ERAP1 ELISA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Autoimmune Disease-Associated Variants of Extracellular Endoplasmic Reticulum Aminopeptidase 1 Induce Altered Innate Immune Responses by Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERAP1 and ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences between disease-associated endoplasmic reticulum aminopeptidase 1 (ERAP1) isoforms in cellular expression, interactions with tumour necrosis factor receptor 1 (TNF-R1) and regulation by cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A single endoplasmic reticulum aminopeptidase-1 protein allotype is a strong risk factor for Behçet's disease in HLA-B*51 carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERAP1 in the pathogenesis of ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association of ERAP1 and ERAP2 gene polymorphisms and ERAP2 protein with the susceptibility and severity of rheumatoid arthritis in the Ukrainian population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERAP1 Controls the Autoimmune Response against Melanocytes in Psoriasis by Generating the Melanocyte Autoantigen and Regulating its Amount for HLA-C*06:02 Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ERAP1 ELISA Kit]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671607#erap1-in-1-elisa-kit-for-detecting-erap1-levels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com